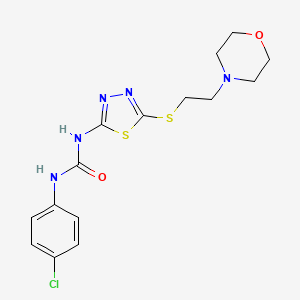
1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, also known as CMETU, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMETU is a thiadiazole derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Mechanism of Action
The exact mechanism of action of 1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to possess antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several advantages as a research compound. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also some limitations to its use. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on 1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea. One potential area of focus is the development of this compound-based cancer therapies. Another potential direction is the investigation of this compound's antifungal and antibacterial properties. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Overall, this compound has shown promising results in various studies, making it a subject of interest for researchers in various fields.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-chlorophenyl isocyanate with 5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-amine in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields this compound as a white solid.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in various fields. It has been found to possess anticancer, antifungal, and antibacterial properties. This compound has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2S2/c16-11-1-3-12(4-2-11)17-13(22)18-14-19-20-15(25-14)24-10-7-21-5-8-23-9-6-21/h1-4H,5-10H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSOMRDZDSBMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)
![3,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2856280.png)
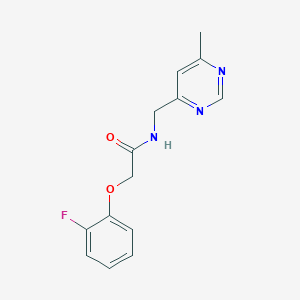


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2856288.png)
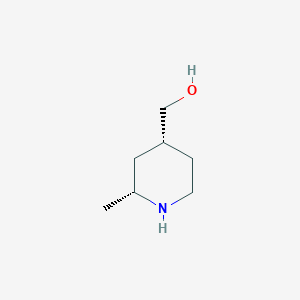
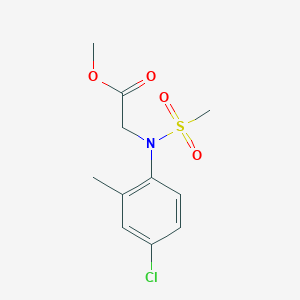
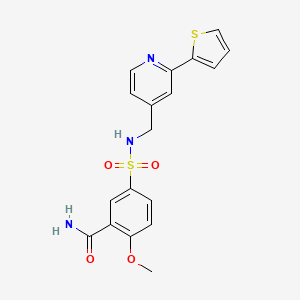
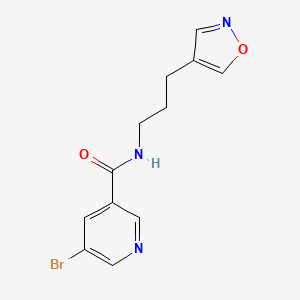
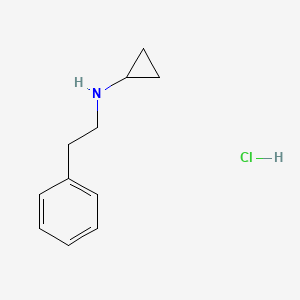
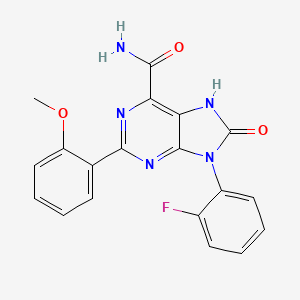
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2856302.png)